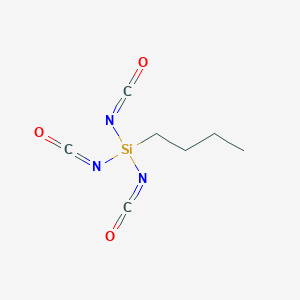
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- is a heterocyclic aromatic organic compound. It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- typically involves the reaction of 2-chloromethyl-4-methylpyridine with N-(2-diethylaminoethyl)-N-pentylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for treating various diseases.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 2-(N-(2-diethylaminoethyl)-N-methylamino)-4-methyl-
- Pyridine, 2-(N-(2-diethylaminoethyl)-N-ethylamino)-4-methyl-
- Pyridine, 2-(N-(2-diethylaminoethyl)-N-propylamino)-4-methyl-
Uniqueness
Pyridine, 2-(N-(2-diethylaminoethyl)-N-pentylamino)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentylamino group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
23826-77-9 |
|---|---|
Formule moléculaire |
C17H31N3 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
N,N-diethyl-N'-(4-methylpyridin-2-yl)-N'-pentylethane-1,2-diamine |
InChI |
InChI=1S/C17H31N3/c1-5-8-9-12-20(14-13-19(6-2)7-3)17-15-16(4)10-11-18-17/h10-11,15H,5-9,12-14H2,1-4H3 |
Clé InChI |
LALZXPQZLSFVOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCN(CC)CC)C1=NC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



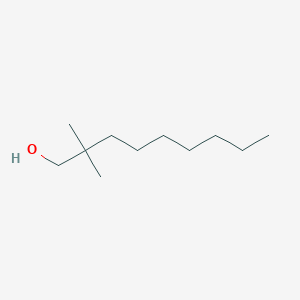


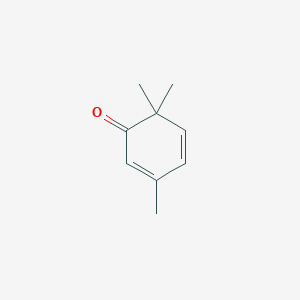


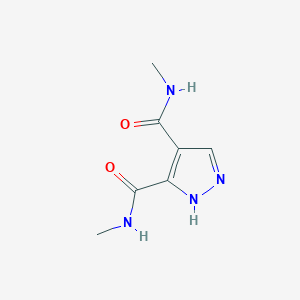
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
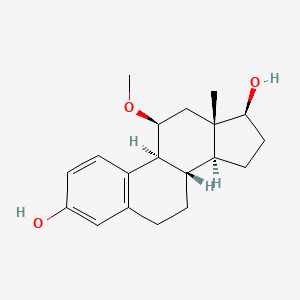

![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)

